2,4-Pentanedione, 3-(8-quinolinylazo)-
Description
2,4-Pentanedione, 3-(8-quinolinylazo)-, is an azo-functionalized β-diketone derivative. The compound features a quinolinylazo group at the 3-position of 2,4-pentanedione, which likely enhances its chelating ability and photophysical properties compared to simpler azo derivatives. The quinoline moiety may also confer unique biological or catalytic activities, though explicit data for this compound remain scarce .
Properties
CAS No. |
1456-56-0 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(quinolin-8-yldiazenyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-9(18)13(10(2)19)17-16-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,13H,1-2H3 |
InChI Key |
IXWTUGLUEGKANR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
Other CAS No. |
1456-56-0 |
Synonyms |
3-(8-Quinolylazo)-2,4-pentanedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
3-(Phenylazo)-2,4-Pentanedione (CAS 56276-49-4)
- Structure : Phenylazo substituent at the 3-position of 2,4-pentanedione.
- Synthesis: Typically synthesized via diazo coupling reactions between β-diketones and aryl diazonium salts. Similar routes may apply to the quinolinylazo derivative .
- Applications: Used as a ligand in coordination chemistry and as a corrosion inhibitor (e.g., 3-(4-cyanophenylazo)-2,4-pentanedione in carbon steel protection) .
3-(2-Thiazolylazo)-2,4-Pentanedione
- Structure : Thiazole-based azo group at the 3-position.
- Synthesis : Reacted with diamines (e.g., phenylenediamines or aliphatic diamines) to form polydentate Schiff base ligands. These ligands form stable complexes with Ni(II), Cu(II), and Zn(II), demonstrating tetradentate N4 coordination .
3-(4-Bromophenylazo)-2,4-Pentanedione (BPP)
- Structure : 4-Bromophenylazo substituent.
- Applications : Studied for anticancer activity via molecular docking, showing compliance with Lipinski’s rule and low hepatotoxicity .
2,4-Pentanedione, 3-(8-Quinolinylazo)-
- Hypothesized Synthesis: Likely synthesized by coupling 2,4-pentanedione with 8-aminoquinoline via diazotization.
- Unique Features: The quinoline group may enhance UV-Vis absorption and metal-binding capacity compared to phenyl or thiazole analogs.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes: Calculated (calc) or estimated (est) values are based on structural analogs.
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